Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
CAS No.: 1210713-28-2
Cat. No.: VC0242747
Molecular Formula: C8H10ClNO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210713-28-2 |
|---|---|
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 0 |
| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N2S.2ClH/c1-5-8-4-6(9-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H |
| SMILES | CC1=NC=C(S1)CNC.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is identified by the CAS number 1210713-28-2. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both nitrogen and sulfur atoms. The core structure features a 2-methyl-1,3-thiazole ring with a methylamino group attached at the 5-position, forming a dihydrochloride salt. The compound's structure consists of a thiazole core with specific functional groups that contribute to its biological and chemical properties.
The molecule has the molecular formula C6H12Cl2N2S and a molecular weight of approximately 215.14 g/mol. The dihydrochloride salt formation significantly affects its physicochemical properties, particularly its solubility in aqueous solutions, which is enhanced compared to its free base form.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1210713-28-2 |
| Molecular Formula | C6H12Cl2N2S |
| Molecular Weight | 215.14 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Highly soluble in water; moderately soluble in lower alcohols |
| Chemical Classification | Thiazole derivative, secondary amine, dihydrochloride salt |
| Structural Features | 2-methyl-1,3-thiazole ring with methylamino substituent at 5-position |
The dihydrochloride salt form significantly impacts the compound's stability and application potential in pharmaceutical formulations, making it more stable under various storage conditions compared to the free base form.
Biological Activity and Pharmacological Applications
Thiazole derivatives, including Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, exhibit diverse biological activities that make them valuable in medicinal chemistry and drug development. The compound's specific pharmacological profile emerges from its unique structural features.
Structure-Activity Relationships
Key Structural Features and Their Contributions
The biological activity of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is influenced by several structural features:
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The thiazole ring serves as a bioisostere for various heterocycles found in bioactive compounds
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The methyl group at the 2-position affects the electronic properties and lipophilicity of the molecule
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The methylamino group at the 5-position provides hydrogen bonding capabilities
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The dihydrochloride salt form improves solubility and potentially bioavailability
These structural features allow the compound to interact with biological targets, potentially through hydrogen bonding, van der Waals interactions, or other molecular recognition mechanisms. The specific positioning of functional groups can significantly impact receptor binding and pharmacological activity.
Comparative Analysis with Related Thiazole Compounds
To better understand the distinctive properties of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, it is informative to compare it with structurally related thiazole compounds.
Structural and Property Comparisons
The following table presents a comparison of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride with related thiazole derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride | 1210713-28-2 | C6H12Cl2N2S | 215.14 | Reference compound |
| (2-methyl-1,3-thiazol-5-yl)methylamine | 63139-97-9 | C5H8N2S | 128.2 | Lacks N-methyl group and HCl salt |
| 2-Methyl-n-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride | 1332530-60-5 | C9H18Cl2N2S | 257.22 | Different substitution pattern; additional propyl group |
| [(2-phenyl-1,3-thiazol-5-yl)methyl]amine hydrochloride | 1047620-81-4 | C10H10ClN2S | 226.72 | Contains phenyl instead of methyl at 2-position; monohydrochloride |
| Methyl[(1,2-thiazol-5-yl)methyl]amine | Not applicable | C5H8N2S | 128.20 | 1,2-thiazole instead of 1,3-thiazole ring structure |
These structural variations significantly influence physical properties, reactivity, and potentially biological activity .
Research and Development Applications
Research on Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride primarily focuses on exploring its interactions with biological systems and potential applications in drug discovery.
Current Research Directions
Current research efforts involving Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride and related thiazole compounds include:
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Structure-activity relationship studies to optimize biological activity
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Investigation of binding interactions with therapeutic targets
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Development of synthetic methodologies for efficient preparation
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Exploration of potential applications in medicinal chemistry
Researchers are particularly interested in understanding how this compound interacts with specific enzymes or receptors within cellular pathways. The elucidation of these interactions is crucial for optimizing its therapeutic potential and minimizing potential side effects in medicinal applications.
Analytical Methods and Characterization
Proper characterization of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is essential for confirming its identity, purity, and structural features.
Spectroscopic and Analytical Techniques
Various analytical methods are employed to characterize this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the arrangement of atoms and functional groups
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy: Identifies functional groups and bond characteristics
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X-ray crystallography: Determines the three-dimensional structure when crystalline
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantification
For related thiazole compounds, NMR data typically shows characteristic signals for the thiazole protons, methyl groups, and amine protons. For example, the related compound (2-methyl-1,3-thiazol-5-yl)methylamine shows 1H NMR signals at δ 7.34 (s, 1H), 4.11 (s, 2H), 2.45 (s, 3H), and 1.70 (br s, 2H) in CDCl3 .
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